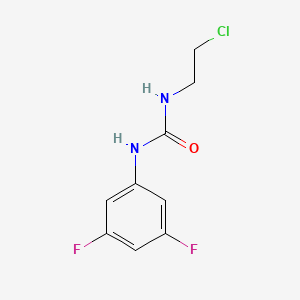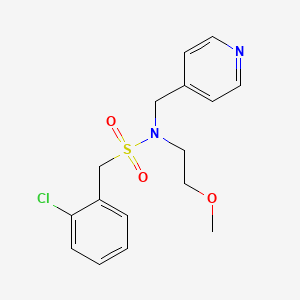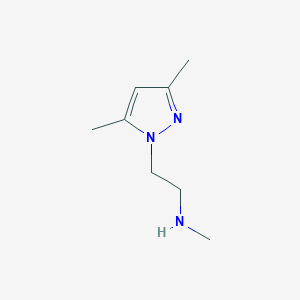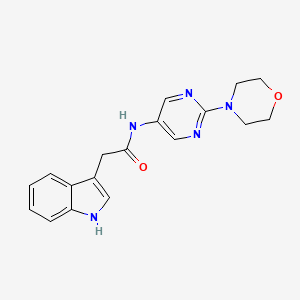![molecular formula C18H25N3O6S2 B2930458 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 956252-46-3](/img/structure/B2930458.png)
4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine: is a complex organic compound that features a morpholine ring, a pyrazole ring, and a benzenesulfonyl group
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the benzenesulfonyl group with isopropyl alcohol in the presence of a strong acid like sulfuric acid.
Formation of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzenesulfonyl group, potentially converting it to a benzenesulfinyl or benzenesulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
- **4-({3,5-dimethyl-1-[4-(methoxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine
- **4-({3,5-dimethyl-1-[4-(ethoxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine
Uniqueness
The unique combination of the morpholine ring, pyrazole ring, and benzenesulfonyl group in 4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine sets it apart from similar compounds
特性
IUPAC Name |
4-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S2/c1-13(2)27-16-5-7-17(8-6-16)28(22,23)21-15(4)18(14(3)19-21)29(24,25)20-9-11-26-12-10-20/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDVHSKEGGDTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate](/img/structure/B2930375.png)



![3-{[(Pentan-2-yl)amino]methyl}phenol](/img/structure/B2930381.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2930382.png)


![3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2930385.png)
![1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea](/img/structure/B2930388.png)
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930389.png)
![1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one](/img/structure/B2930394.png)


